molecular formula C27H26N2O3S B281342 N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

Cat. No. B281342
M. Wt: 458.6 g/mol
InChI Key: NGTGSXOFKPDSIU-GNVQSUKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as BON, is a small molecule inhibitor of the oncogenic protein, MDM2. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has demonstrated efficacy in preclinical studies against a variety of cancer types, including leukemia, breast cancer, and lung cancer.

Mechanism of Action

MDM2 is an oncogenic protein that plays a critical role in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. However, in cancer cells, MDM2 is overexpressed and binds to p53, leading to its inactivation and allowing cancer cells to proliferate. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide inhibits the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has a low toxicity profile and has been well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has several advantages as a potential therapeutic agent for cancer treatment. It has a low toxicity profile and has been well-tolerated in animal studies. It has demonstrated efficacy against a variety of cancer types in preclinical studies. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide and its interaction with MDM2 and p53. This may lead to the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another potential direction is to investigate the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. This may lead to the development of more effective combination therapies for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in humans, which may lead to its eventual approval as a therapeutic agent for cancer treatment.

Synthesis Methods

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-butylaniline with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H26N2O3S/c1-3-4-7-20-12-14-21(15-13-20)28-26-18-25(23-8-5-6-9-24(23)27(26)30)29-33(31,32)22-16-10-19(2)11-17-22/h5-6,8-18,28H,3-4,7H2,1-2H3/b29-25-

InChI Key

NGTGSXOFKPDSIU-GNVQSUKOSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O

SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.